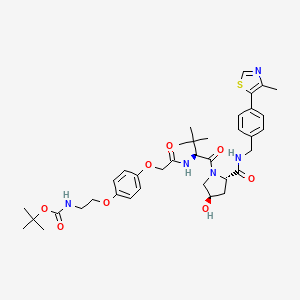
1-(3-Iodopropyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodopropyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 3-iodopropyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of 1-(3-Iodopropyl)azetidine can be achieved through several routes:
Alkylation of Azetidine: One common method involves the alkylation of azetidine with 1,3-diiodopropane under basic conditions.
Cyclization Reactions: Another approach involves the cyclization of 3-iodopropylamine with a suitable electrophile, such as a carbonyl compound, to form the azetidine ring.
Industrial Production: Industrial production methods may involve continuous flow processes and the use of microwave irradiation to enhance reaction rates and yields.
Análisis De Reacciones Químicas
1-(3-Iodopropyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield the deiodinated azetidine.
Cycloaddition Reactions: The strained azetidine ring can participate in cycloaddition reactions, such as [2+2] cycloadditions, to form larger ring systems.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents such as lithium aluminum hydride (LiAlH₄). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Iodopropyl)azetidine has several scientific research applications:
Medicinal Chemistry: Azetidine derivatives are explored for their potential as bioactive molecules in drug discovery.
Materials Science: The unique reactivity of azetidines makes them valuable in the development of novel polymers and materials with specific properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodopropyl)azetidine is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The iodine atom serves as a leaving group in substitution reactions, enabling the formation of diverse derivatives .
Comparación Con Compuestos Similares
1-(3-Iodopropyl)azetidine can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Pyrrolidine: Pyrrolidines are five-membered nitrogen heterocycles with lower ring strain and different chemical properties.
The unique feature of this compound is the presence of the iodine atom, which enhances its reactivity and allows for diverse chemical modifications.
Propiedades
Fórmula molecular |
C6H12IN |
|---|---|
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
1-(3-iodopropyl)azetidine |
InChI |
InChI=1S/C6H12IN/c7-3-1-4-8-5-2-6-8/h1-6H2 |
Clave InChI |
NCPDDDUDSPXSEN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-methylsulfinyl-N-sulfooxyundecanimidothioate](/img/structure/B12430646.png)


![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)



![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
